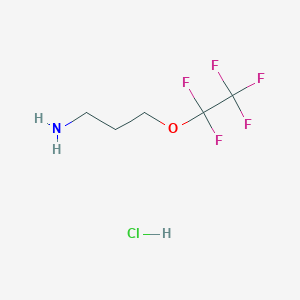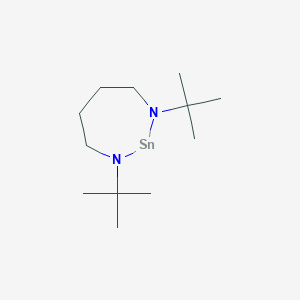
N,N'-Di-t-butyl-2,3-diamidobutanetin(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) is an organometallic compound with the molecular formula C₁₂H₂₆N₂Sn. It is known for its applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . This compound is characterized by its orange powder appearance and is part of the AE Organometallics™ product line by American Elements .
Mechanism of Action
Target of Action
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their structure and the metal present .
Mode of Action
Organometallic compounds typically interact with their targets through coordination bonds, where the metal atom serves as a point of attachment .
Biochemical Pathways
Organometallic compounds can influence a variety of biochemical pathways depending on their structure and the nature of the metal atom .
Pharmacokinetics
The bioavailability of organometallic compounds can vary widely and is influenced by factors such as the compound’s solubility, stability, and the presence of transporters .
Result of Action
Organometallic compounds can have a wide range of effects at the molecular and cellular level, depending on their structure and the nature of the metal atom .
Action Environment
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) is noted to be moisture sensitive and should be stored cold . This suggests that environmental factors such as humidity and temperature can influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of N,N’-Di-t-butyl-2,3-diamidobutanetin(II) involves the reaction of tert-butylamine with a tin precursor under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and typically involve the use of specialized equipment to ensure the purity and stability of the final product . Industrial production methods may include large-scale batch reactions and continuous flow processes to meet the demand for this compound in various applications .
Chemical Reactions Analysis
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tin species.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) has a wide range of scientific research applications:
Biology: Research in biological systems may involve this compound as a probe or modifier of biological molecules, although specific applications are still under investigation.
Comparison with Similar Compounds
N,N’-Di-t-butyl-2,3-diamidobutanetin(II) can be compared with other similar organometallic compounds, such as:
- 1-ethyl-5-(tributylstannyl)-1H-1,2,4-triazole
- 2-Chloro-5-(tri-n-butylstannyl)pyrimidine
- 2-Chloro-5-(tri-n-butylstannyl)thiazole
- Bis(diethylamino)dimethyltin
- Dimethylamino)trimethyltin(IV)
- Azidotrimethyltin(IV)
- Tin(IV) Tetrakis(Trifluoromethanesulfonimide)
- Tin(II) Phthalocyanine
- Tributyltin Isocyanate
What sets N,N’-Di-t-butyl-2,3-diamidobutanetin(II) apart is its unique structure and reactivity, making it particularly useful in specific applications such as thin film deposition and LED manufacturing .
Properties
IUPAC Name |
1,3-ditert-butyl-1,3,2λ2-diazastannepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2.Sn/c1-11(2,3)13-9-7-8-10-14-12(4,5)6;/h7-10H2,1-6H3;/q-2;+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXWRBRVIBWLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCCN([Sn]1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%](/img/structure/B6310541.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310548.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)
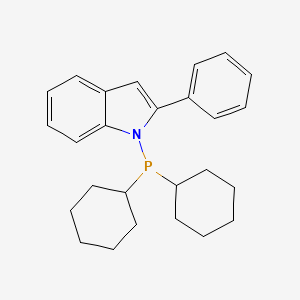
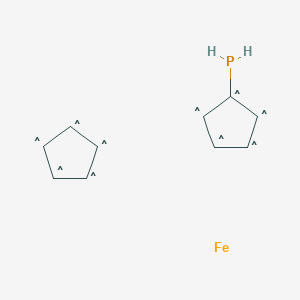

![1-[1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea](/img/structure/B6310590.png)
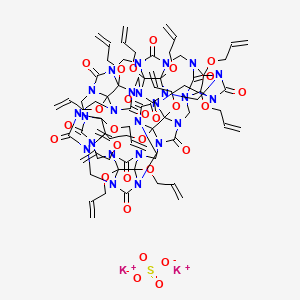
![1-[(2S)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B6310602.png)
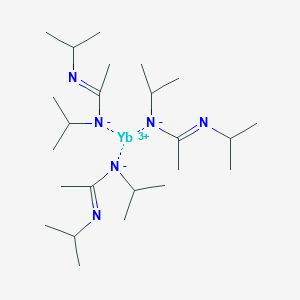
![1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6310618.png)
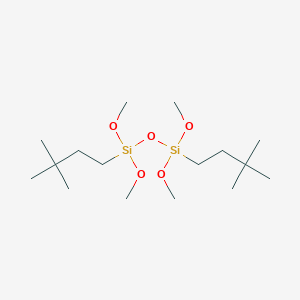
![(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine](/img/structure/B6310641.png)
